molecular formula C24H30O8 B13065443 Kadlongirin B

Kadlongirin B

Katalognummer: B13065443
Molekulargewicht: 446.5 g/mol
InChI-Schlüssel: AYVHFHNOWLBSAU-KEZOAJOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Kadlongirin B is a tetrahydrofuran lignan isolated from the leaves and stems of the plant Kadsura longipedunculata. This plant is widely distributed in the southern part of China and has been used in traditional medicine for various ailments, including rheumatoid arthritis and gastric ulcers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The isolation of Kadlongirin B involves the extraction of the leaves and stems of Kadsura longipedunculata using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques, including column chromatography and high-performance liquid chromatography, to purify this compound .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification processes mentioned above, which are suitable for research purposes but not for mass production.

Analyse Chemischer Reaktionen

Types of Reactions

Kadlongirin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Kadlongirin B exerts its effects through various molecular targets and pathways. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells . Further research is needed to elucidate the detailed mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Kadlongirin B is similar to other lignans isolated from Kadsura longipedunculata, such as Kadlongirin A and grandisin. this compound is unique due to its specific chemical structure and biological activities . Other similar compounds include:

This compound stands out due to its potential anticancer and antiviral activities, making it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C24H30O8

Molekulargewicht

446.5 g/mol

IUPAC-Name

(1R,2S,4S,5R)-2-(3,4-dimethoxyphenyl)-2-methoxy-1,5-dimethyl-4-(3,4,5-trimethoxyphenyl)-3,6-dioxabicyclo[3.1.0]hexane

InChI

InChI=1S/C24H30O8/c1-22-21(14-11-18(27-5)20(29-7)19(12-14)28-6)31-24(30-8,23(22,2)32-22)15-9-10-16(25-3)17(13-15)26-4/h9-13,21H,1-8H3/t21-,22+,23+,24-/m0/s1

InChI-Schlüssel

AYVHFHNOWLBSAU-KEZOAJOQSA-N

Isomerische SMILES

C[C@@]12[C@@H](O[C@]([C@@]1(O2)C)(C3=CC(=C(C=C3)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC

Kanonische SMILES

CC12C(OC(C1(O2)C)(C3=CC(=C(C=C3)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.